molecular formula C14H18N4OS B6341400 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-79-3

1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No. B6341400
CAS RN: 1029718-79-3
M. Wt: 290.39 g/mol
InChI Key: UVGFIXJQYGSYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods. One common method for synthesizing 1-(3-chlorophenyl)piperazine, a similar compound, involves the reaction of diethanolamine with m-chloroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the solubility, melting point, and boiling point could vary significantly depending on the functional groups present in the compound .

Advantages and Limitations for Lab Experiments

The use of 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize and purify, making it an ideal compound for use in lab experiments. Another advantage is that this compound has a wide range of biochemical and physiological effects, making it a useful compound for studying the effects of various chemicals on living organisms. However, there are some limitations to the use of this compound in lab experiments. For example, the effects of this compound on living organisms can vary depending on the concentration of this compound used, as well as the species of organism being studied.

Future Directions

The use of 1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine in scientific research has a number of potential future directions. One potential future direction is in the development of new drugs. By studying the effects of this compound on various drugs, new drugs can be developed that have improved pharmacological properties. Another potential future direction is in the study of the biochemical and physiological effects of this compound. By studying the effects of this compound on various enzymes and hormones, new treatments can be developed for various diseases. Finally, the use of this compound in lab experiments can be used to study the effects of various chemicals on living organisms, leading to a better understanding of the effects of these chemicals on living organisms.

Synthesis Methods

1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can be synthesized through a variety of methods, including the condensation of 2-methoxyphenylmethyl-1,2,4-thiadiazol-5-yl chloride with piperazine. This reaction can be catalyzed by an acid or a base, and can be carried out in an aqueous medium. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Scientific Research Applications

1-{3-[(2-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and lab experiments. In drug development, this compound has been used to study the pharmacological effects of various drugs. In biochemical and physiological studies, this compound has been used to study the effect of various enzymes and hormones. In lab experiments, this compound has been used to study the effects of various chemicals on living organisms.

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-12-5-3-2-4-11(12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGFIXJQYGSYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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